alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Forensic Chemistry & Toxicology

α-Pyrrolidinophenones, including α-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM), are often used as analytical reference standards in forensic chemistry and toxicology . They are used to identify and quantify these substances in biological samples, such as blood or urine, in cases of suspected drug abuse .

Research on Novel Psychoactive Substances (NPSs)

α-Pyrrolidinophenones are a new wave of designer cathinones, which are a type of Novel Psychoactive Substances (NPSs) . They are often used in research to understand their mechanisms of action, pharmacological activities, and metabolic pathways .

Stimulant Research

α-Pyrrolidinophenones, similarly to other cathinones, exert stimulant effects on the central nervous system . They are used in research to study these effects, which include heightened alertness and awareness, increased energy and motivation, euphoria, excitement, improved mood, openness in communication, sociability, talkativeness, reduced appetite, intensification of sensory experiences, and insomnia .

Drug Metabolism Studies

α-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) can be used in drug metabolism studies . As an isotopically labeled version of α-PVP, it can be used to track the metabolic pathways of α-PVP in the body . This can help researchers understand how the body processes these types of substances and can inform the development of treatments for overdose or addiction .

Development of Detection Methods

This compound can also be used in the development of new detection methods . For example, it can be used to calibrate or validate new analytical methods for detecting α-PVP in biological samples . This is important for both clinical and forensic applications, such as determining whether someone has used the drug .

Pharmacokinetic Studies

α-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) can be used in pharmacokinetic studies . These studies look at how a drug is absorbed, distributed, metabolized, and excreted by the body . Understanding the pharmacokinetics of α-PVP can help researchers predict its effects and potential risks .

Analytical Reference Material

α-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is often used as an analytical reference material . It can be used to calibrate or validate analytical methods for detecting α-PVP in biological samples . This is important for both clinical and forensic applications .

Development of Therapeutic Agents

Research on α-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) and similar compounds can contribute to the development of therapeutic agents . Understanding the pharmacological activities of these substances can inform the design of new drugs .

Education and Training

α-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) can be used in education and training . For example, it can be used in teaching laboratories to demonstrate various analytical techniques .

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) is a deuterated form of alpha-Pyrrolidinopentiophenone, a synthetic compound belonging to the cathinone class. This compound has gained attention for its potential use as an internal standard in analytical chemistry, particularly in the quantification of alpha-Pyrrolidinopentiophenone in biological samples. Alpha-Pyrrolidinopentiophenone itself is known for its stimulant properties and has been associated with recreational use, often marketed under names such as "flakka" or "gravel" .

- Due to its structural similarity to α-PVP, α-PVP-d8 is likely to share some of the hazards associated with its parent compound.

- α-PVP is a Schedule I controlled substance in the United States due to its high potential for abuse and dependence [].

- It can produce a variety of dangerous side effects, including increased heart rate, elevated blood pressure, paranoia, and psychosis [].

- Although α-PVP-d8 itself is not intended for human consumption, handling it with appropriate safety measures is crucial to avoid potential contamination and exposure risks.

Alpha-Pyrrolidinopentiophenone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it increases the levels of norepinephrine and dopamine in the brain by inhibiting their reuptake. This mechanism is similar to other stimulants such as methylphenidate and cocaine . The biological activity of alpha-Pyrrolidinopentiophenone-d8 specifically has not been extensively documented, but it is presumed to mirror that of its parent compound due to its structural similarities.

The synthesis of alpha-Pyrrolidinopentiophenone-d8 typically involves the modification of the synthesis pathway used for alpha-Pyrrolidinopentiophenone. The deuterated version can be synthesized through the incorporation of deuterium-labeled precursors during the initial stages of chemical synthesis. This may involve specific reagents that introduce deuterium into the molecular structure while maintaining the integrity of the compound .

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) serves primarily as a certified reference material (CRM) for analytical purposes. It is utilized in laboratories to ensure accurate quantification of alpha-Pyrrolidinopentiophenone in various biological matrices, including blood and urine samples. Its use is crucial for toxicological studies and forensic investigations where precise measurement is necessary .

Alpha-Pyrrolidinopentiophenone shares structural similarities with several other compounds within the cathinone class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Alpha-Pyrrolidinopentiophenone | C15H21NO | Known for high addiction potential; stimulant effects |

| Alpha-Pyrrolidinohexiophenone | C16H23NO | Longer carbon chain; different stimulant profile |

| Alpha-Pyrrolidinobutyrophenone | C15H21NO | Shorter carbon chain; less potent |

| Beta-Keto-Prolintane | C15H21NO | Related but distinct structure; different pharmacology |

| Alpha-Pyrrolidinohexanophenone | C16H23NO | Similar stimulant effects; longer carbon chain |

| Pyrovalerone | C16H21NO | Closely related; used historically as a stimulant |

Alpha-Pyrrolidinopentiophenone-d8 is unique primarily due to its deuterated nature, which enhances its utility in analytical chemistry without altering its fundamental biological activity compared to non-deuterated forms .

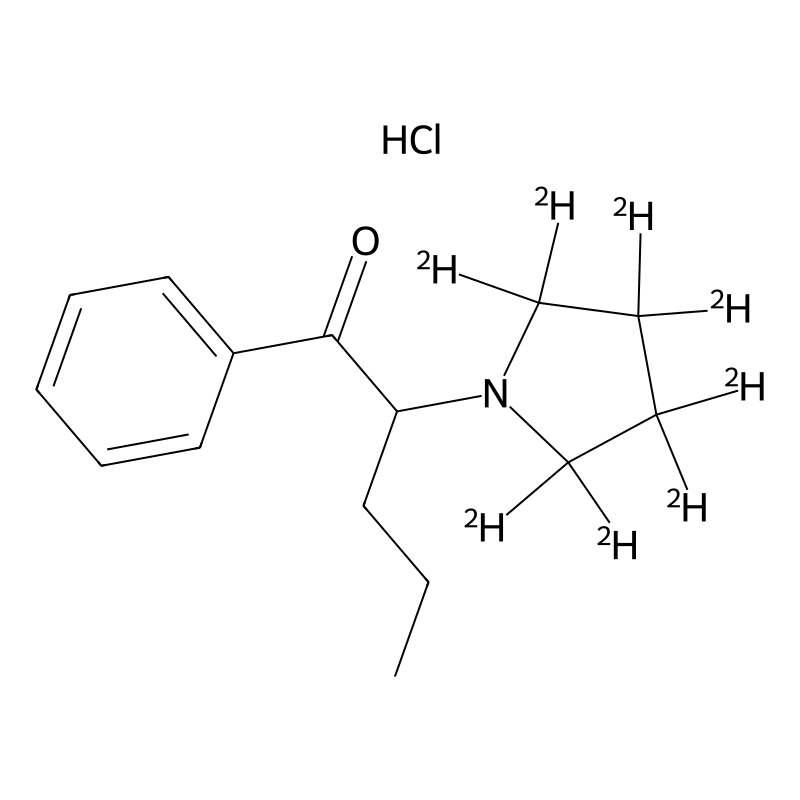

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CAS 1781744-06-6) has a molecular formula of C15H22ClNO and a molecular weight of 275.84 g/mol. The deuterium atoms are strategically incorporated into the pyrrolidine ring at positions 2, 2, 3, 3, 4, 4, 5, and 5, resulting in a +8 mass shift compared to the non-deuterated parent compound. This isotopic labeling preserves the compound’s electronic and steric properties while altering its mass spectral signature, a critical feature for minimizing matrix interference in complex biological samples.

The structural integrity of the deuterated pyrrolidine ring ensures near-identical chromatographic behavior to α-PVP, enabling precise co-elution during liquid chromatography (LC) separations. This similarity is vital for accurate quantification using internal standard calibration curves, as any retention time discrepancies could introduce systematic errors in pharmacokinetic or forensic analyses.

Table 1: Key Molecular Properties of Alpha-Pyrrolidinopentiophenone-d8 (Hydrochloride)

| Property | Value |

|---|---|

| Molecular Formula | C15H22ClNO |

| Molecular Weight | 275.84 g/mol |

| Deuterium Substitution | 8 atoms at pyrrolidine ring positions |

| CAS Number | 1781744-06-6 |

| Parent Compound (CID) | 71315754 |

| Certification Standard | ISO 17034 |

Role of Isotopic Labeling in Quantitative Mass Spectrometric Analysis

Deuterium labeling exploits the kinetic isotope effect, which marginally reduces metabolic degradation rates while maintaining biochemical potency. In mass spectrometry, this labeling strategy allows for distinct ion fragmentation patterns, facilitating the differentiation of the internal standard from the target analyte. For example, alpha-Pyrrolidinopentiophenone-d8 exhibits a primary selected reaction monitoring (SRM) transition of m/z 240 → 91, compared to m/z 232 → 91 for non-deuterated α-PVP. This mass shift eliminates isotopic overlap, ensuring unambiguous identification even in low-concentration samples.

The use of deuterated CRMs like alpha-Pyrrolidinopentiophenone-d8 is mandated in protocols requiring high precision, such as pharmacokinetic studies in rodent models. These studies rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations of α-PVP and its metabolites, with reported calibration ranges of 0.25–500 ng/mL and inter-assay precision ≤12%.

Synthetic Routes for Alpha-Pyrrolidinopentiophenone-d8 Hydrochloride Production

The synthesis of alpha-pyrrolidinopentiophenone-d8 hydrochloride certified reference material requires sophisticated synthetic approaches that incorporate deuterium labeling while maintaining high chemical purity and isotopic integrity [2] [13]. The molecular formula of this deuterated compound is C15H13D8NO·HCl with a molecular weight of 275.80 g/mol, where eight deuterium atoms replace hydrogen atoms primarily in the pyrrolidine ring structure [1] [2]. The synthetic methodology follows established cathinone synthesis protocols adapted for isotopic labeling requirements [30].

Halogenation-Condensation Pathways Using Valerophenone Precursors

The halogenation-condensation approach represents the primary synthetic route for alpha-pyrrolidinopentiophenone-d8 production, utilizing valerophenone as the key precursor [29] [30]. This methodology follows a well-established two-step process involving alpha-bromination followed by nucleophilic substitution with deuterated pyrrolidine [28] [29].

The initial step involves the preparation of valerophenone through Friedel-Crafts acylation of benzene with pentanoyl chloride in the presence of aluminum chloride catalyst [19]. This reaction proceeds under anhydrous conditions at temperatures ranging from 0 to 25 degrees Celsius to ensure optimal yield and minimize side reactions [19]. The subsequent alpha-bromination step utilizes bromine in acetic acid or carbon tetrachloride as solvent, proceeding through an enol intermediate mechanism [15] [37]. This electrophilic halogenation occurs at the alpha-carbon position adjacent to the carbonyl group, forming the essential alpha-bromovalerophenone intermediate [15] [29].

The nucleophilic substitution reaction represents the critical step where deuterated pyrrolidine displaces the bromide leaving group through an SN2 mechanism [28] [29]. This substitution reaction typically requires elevated temperatures between 25 to 45 degrees Celsius and extended reaction times of 12 to 48 hours under inert atmosphere conditions [28]. The reaction proceeds in aprotic solvents such as benzene or tetrahydrofuran to facilitate the nucleophilic attack while preventing unwanted side reactions [17] [28].

Table 1: Halogenation-Condensation Pathways Using Valerophenone Precursors

| Reaction Step | Reaction Mechanism | Key Reagents | Reaction Conditions |

|---|---|---|---|

| Valerophenone Preparation | Friedel-Crafts acylation of benzene with pentanoyl chloride | Benzene, Pentanoyl chloride, AlCl3 | 0-25°C, Anhydrous conditions |

| Alpha-Bromination | Electrophilic addition of bromine at alpha-carbon via enol intermediate | Br2, Acetic acid or CCl4 | 0-30°C, Dark conditions, Inert atmosphere |

| Nucleophilic Substitution | SN2 displacement of bromide by deuterated pyrrolidine | Deuterated pyrrolidine-d8, Base (e.g., Et3N) | 25-45°C, Aprotic solvent (e.g., benzene, THF) |

| Deuterated Pyrrolidine Preparation | Deuteration of pyrrolidine via catalytic H/D exchange | Pyrrolidine, D2O, D2 gas, Catalyst (Pd/C) | 30-80°C, Pressure vessel, Catalyst |

| Final Condensation | Formation of alpha-PVP-d8 via nucleophilic substitution | Alpha-Bromovalerophenone, Pyrrolidine-d8 | 25-45°C, 12-48 hours, Inert atmosphere |

Deuterium Incorporation Methods for Pyrrolidine Ring Labeling

Deuterium incorporation into the pyrrolidine ring structure requires specialized methodologies that achieve high isotopic enrichment while preserving chemical integrity [6] [13]. Multiple synthetic strategies have been developed to introduce deuterium atoms at specific positions within the pyrrolidine ring system, each offering distinct advantages in terms of selectivity and incorporation efficiency [8] [9].

Direct catalytic hydrogen-deuterium exchange represents the most commonly employed method for pyrrolidine deuteration [6] [20]. This approach utilizes heterogeneous catalysts such as palladium on carbon in the presence of deuterium oxide and deuterium gas [6] [7]. The catalytic process facilitates selective exchange at carbon-hydrogen bonds adjacent to the nitrogen atom, achieving deuterium incorporation efficiencies between 85 to 95 percent at the C-2 and C-5 positions [6] [20]. The reaction typically requires temperatures between 30 to 80 degrees Celsius and may necessitate multiple exchange cycles to achieve optimal deuterium incorporation [6] [13].

Metal-catalyzed deuteration using homogeneous transition metal catalysts provides enhanced selectivity and incorporation efficiency [9] [13]. Iridium and ruthenium-based catalyst systems enable selective carbon-hydrogen activation and subsequent deuteration with incorporation efficiencies ranging from 90 to 98 percent [9] [36]. These systems offer superior position selectivity compared to heterogeneous catalysts but require specialized equipment and expensive catalyst systems [9] [13].

Base-catalyzed hydrogen-deuterium exchange offers an economical alternative for deuterium incorporation [20] [36]. This methodology involves deprotonation of pyrrolidine using strong bases such as n-butyllithium or lithium diisopropylamide, followed by deuterium oxide quenching [20]. The incorporation efficiency typically ranges from 80 to 90 percent, primarily affecting positions adjacent to the nitrogen atom [20] [36].

Table 2: Deuterium Incorporation Methods for Pyrrolidine Ring Labeling

| Method | Mechanism Details | Catalyst/Reagent System | Deuterium Incorporation Efficiency | Advantages/Limitations |

|---|---|---|---|---|

| Direct Catalytic H/D Exchange | Heterogeneous catalysis with Pd/C facilitating H/D exchange at C-H bonds adjacent to nitrogen | Pd/C (10%), D2O, D2 gas | 85-95% at C-2/C-5 positions | Simple setup; may require multiple cycles for high incorporation |

| Metal-Catalyzed Deuteration | Homogeneous transition metal catalysis (Ir, Ru) enabling selective C-H activation and deuteration | [Ir(COD)(IMes)(PPh3)], D2 gas | 90-98% with position selectivity | High selectivity; expensive catalysts and specialized equipment |

| Base-Catalyzed H/D Exchange | Deprotonation of pyrrolidine N-H followed by D2O quenching | Strong base (n-BuLi, LDA), D2O | 80-90% primarily at N-adjacent positions | Economical; may cause racemization at stereocenters |

| Acid-Catalyzed H/D Exchange | Acid-promoted exchange at alpha-positions via iminium ion intermediates | DCl/D2O, Trifluoroacetic acid-d | 75-85% with position selectivity | Good for acidic C-H positions; potential side reactions |

| Selective N-Alkylation with Deuterated Reagents | Use of deuterated alkylating agents for N-alkylation of pyrrolidine | Deuterated alkyl halides, Base | >98% at alkylated positions | Highest incorporation; requires synthesis of deuterated precursors |

Purification and Salt Formation Processes for Certified Reference Material Qualification

The purification and salt formation processes for alpha-pyrrolidinopentiophenone-d8 hydrochloride certified reference material require stringent protocols to achieve the chemical and isotopic purity standards necessary for analytical reference applications [21] [22]. These processes must maintain the isotopic integrity of the deuterium labels while removing chemical impurities and establishing the appropriate crystalline form for long-term stability [23] [26].

Initial extraction procedures involve liquid-liquid extraction with pH adjustment to isolate the free base form of the deuterated compound [11] [24]. The process requires careful pH control above 10 to ensure complete deprotonation of the amine functional group, facilitating partition into the organic phase [11] [23]. Solvent selection plays a critical role in achieving optimal partition coefficients while minimizing potential deuterium exchange with protic solvents [25] [38].

Crude purification typically employs column chromatography or preparative high-performance liquid chromatography to remove major impurities and achieve chemical purity levels exceeding 95 percent [24] [26]. Mobile phase composition must be carefully optimized to prevent deuterium exchange while maintaining adequate separation of the target compound from synthetic byproducts [25] [38]. Column selection and loading capacity parameters require optimization to achieve both high recovery and effective impurity removal [24] [26].

Hydrochloride salt formation represents a critical step in establishing the final certified reference material form [23] [27]. The process involves addition of anhydrous hydrogen chloride in diethyl ether to precipitate the hydrochloride salt under strictly anhydrous conditions [23] [26]. Stoichiometric control of hydrogen chloride addition ensures complete salt formation while preventing excess acid that could catalyze unwanted side reactions [23] [27]. Temperature control during precipitation helps establish the desired crystalline form and particle size distribution [26] [27].

Recrystallization procedures refine the chemical purity to levels exceeding 99 percent while establishing defined crystal morphology [26] [27]. Solvent selection depends on the solubility profile of the hydrochloride salt, typically utilizing methanol or ethanol-water mixtures [1] [26]. Controlled cooling rates and seed crystal quality influence the final crystal characteristics and help achieve consistent particle size distribution [26] [27].

Final certified reference material qualification requires comprehensive analytical testing to verify both chemical and isotopic purity [21] [25]. Chemical purity analysis typically employs high-performance liquid chromatography with multiple detection methods to quantify residual impurities [25] [38]. Isotopic purity determination utilizes high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to confirm deuterium incorporation levels and detect any deuterium loss during processing [25] [38].

Table 3: Purification and Salt Formation Processes for Certified Reference Material Qualification

| Process Stage | Detailed Methodology | Critical Parameters | Quality Attributes |

|---|---|---|---|

| Initial Extraction | Liquid-liquid extraction with base adjustment to isolate free base | pH control (>10), Solvent selection, Partition coefficient | Removal of water-soluble impurities, >90% recovery |

| Crude Purification | Column chromatography or preparative HPLC to remove major impurities | Mobile phase composition, Column selection, Loading capacity | >95% chemical purity, Removal of colored impurities |

| Hydrochloride Salt Formation | Addition of anhydrous HCl in diethyl ether to precipitate salt | HCl stoichiometry, Temperature control, Anhydrous conditions | Crystalline form, Stoichiometric salt formation |

| Recrystallization | Solvent selection based on solubility profile; controlled cooling rate | Solvent purity, Cooling rate, Seed crystal quality | >99% chemical purity, Defined crystal morphology |

| Final CRM Qualification | Analytical testing for chemical and isotopic purity verification | Analytical method validation, Reference standard comparison | >99% chemical purity, >98% isotopic purity, Particle size distribution |

1H and 13C Nuclear Magnetic Resonance Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification for alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) through detailed chemical shift analysis [1]. The hydrochloride salt form demonstrates distinctive spectral characteristics compared to the free base, particularly in the chemical shift positions of protons and carbons adjacent to the nitrogen center.

In the protonated hydrochloride salt form, the 1H nuclear magnetic resonance spectrum in deuterated chloroform exhibits a characteristic broad singlet at 12.48 parts per million corresponding to the protonated nitrogen hydrogen [1]. The aromatic proton signals appear in the expected region with the ortho protons resonating at 7.99 parts per million as a doublet, the para proton at 7.70 parts per million as a triplet, and the meta protons at 7.56 parts per million as a triplet [1]. The alpha-methine proton, which bridges the ketone and pyrrolidine moieties, resonates significantly downfield at 5.26 parts per million as a single proton signal [1]. The remaining sixteen aliphatic protons from the pentyl chain and pyrrolidine ring appear between 0.9 and 5.3 parts per million [1].

Upon conversion to the free base through sodium bicarbonate extraction, substantial chemical shift changes occur, particularly for protons proximal to the nitrogen atom [1]. The alpha-methine proton undergoes a significant upfield shift from 5.26 to 3.91 parts per million, reflecting the removal of the positive charge from the nitrogen center [1]. Similarly, the pyrrolidine ring protons shift from the 2.0-3.8 parts per million range to 1.7-2.7 parts per million [1].

Carbon-13 nuclear magnetic resonance spectroscopy reveals thirteen carbon signals for the hydrochloride salt, corresponding to fifteen total carbons when accounting for magnetic equivalence [1]. The ketone carbonyl carbon appears at 196.7 parts per million, within the typical range for aromatic ketones [1]. The aromatic carbons exhibit a characteristic four-peak pattern between 125-150 parts per million, representing the six phenyl carbons [1]. The alpha-methine carbon bonded to nitrogen demonstrates a characteristic downfield shift to 62.7 parts per million, indicating the electron-withdrawing influence of the protonated nitrogen [1].

The deuterated pyrrolidine ring in alpha-Pyrrolidinopentiophenone-d8 contains eight deuterium atoms positioned at the 2,2,3,3,4,4,5,5 positions [2] [3]. This isotopic labeling pattern significantly reduces the complexity of the pyrrolidine region in both 1H and 13C nuclear magnetic resonance spectra, as the deuterium-carbon coupling patterns differ substantially from proton-carbon couplings.

Heteronuclear Multiple Bond Correlation and Correlation Spectroscopy Studies for Stereochemical Confirmation

Heteronuclear Multiple Bond Correlation and Correlation Spectroscopy experiments provide crucial stereochemical confirmation for alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) [1]. These two-dimensional nuclear magnetic resonance techniques enable the determination of molecular connectivity and spatial relationships between nuclei.

Heteronuclear Multiple Bond Correlation spectroscopy demonstrates characteristic long-range carbon-proton correlations that confirm the structural assignment [1]. The ketone carbonyl carbon at 196.7 parts per million shows correlations to the aromatic ortho protons, confirming the direct attachment of the phenyl ring to the carbonyl group [1]. Additionally, correlations between the alpha-methine carbon and the aromatic protons establish the connection between the pentyl chain and the aromatic system [1].

The pyrrolidine ring connectivity is confirmed through Heteronuclear Multiple Bond Correlation correlations between the alpha-methine carbon and the pyrrolidine carbons [1]. In the deuterated compound, these correlations appear modified due to the presence of deuterium atoms, which exhibit different coupling patterns compared to protium.

Correlation Spectroscopy experiments reveal proton-proton coupling patterns that establish the stereochemical framework [1]. The scalar coupling between the alpha-methine proton and adjacent protons confirms the substitution pattern at the alpha position. The pyrrolidine ring proton couplings, although significantly reduced in the deuterated compound, still provide valuable structural information about ring conformation and substitution patterns.

The chemical shift assignments and coupling patterns obtained from these correlation studies confirm the structure as alpha-Pyrrolidinopentiophenone with the pyrrolidine ring bearing eight deuterium atoms at specific positions [1]. The preservation of characteristic coupling patterns in the non-deuterated portions of the molecule validates the structural integrity of the compound following deuterium incorporation.

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry serves as the definitive analytical technique for assessing the isotopic purity of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) [5]. The molecular ion appears at mass-to-charge ratio 275.84, corresponding to the molecular formula C15H13D8NO·HCl [2]. This represents an increase of 8 atomic mass units compared to the non-deuterated analog, confirming the incorporation of eight deuterium atoms.

Isotopic purity assessment through high-resolution mass spectrometry involves the systematic analysis of isotopologue distributions . The technique enables the detection and quantification of deuterium-deficient species (D0 through D7) alongside the target D8 compound. Electrospray ionization coupled with high-resolution mass spectrometry provides exceptional sensitivity for distinguishing isotopologues based on their exact mass differences .

The isotopic enrichment calculation utilizes the relative abundance of each isotopologue peak in the mass spectrum [5]. For alpha-Pyrrolidinopentiophenone-d8, isotopic purity values exceeding 95% are typically achieved, indicating minimal contamination from lower deuterium content species [5]. This high purity level is essential for the compound's intended use as a certified reference material.

Fragmentation patterns in tandem mass spectrometry provide additional structural confirmation and isotopic distribution information [3]. The base peak appears at mass-to-charge ratio 126, corresponding to the loss of the deuterated pyrrolidine moiety [3]. The fragmentation pathway involves the preferred loss of the pyrrolidine ring (mass-to-charge ratio 240 to 161), followed by secondary fragmentation processes [3].

The deuterium labeling pattern remains intact during fragmentation, as demonstrated by the retention of deuterium atoms on the cleaved pyrrolidine fragment [3]. The pyrrolidine-derived fragment appears at mass-to-charge ratio 134, confirming that no deuterium-hydrogen scrambling occurs prior to fragmentation [3]. This stability of the isotopic label is crucial for the compound's utility as an internal standard in analytical applications.

Fourier-Transform Infrared Spectroscopy of Ketone and Amine Motifs

Fourier-transform infrared spectroscopy provides definitive identification of the functional groups present in alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) [1] [6]. The technique is particularly valuable for characterizing the ketone and amine motifs that define the compound's chemical structure.

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as a strong absorption at 1681 wavenumbers [1]. This frequency is characteristic of aromatic ketones, where the carbonyl group is directly attached to a benzene ring [7] [8]. The position of this absorption confirms the presence of the ketone functionality and distinguishes it from other carbonyl-containing compounds such as aldehydes, esters, or amides [8] [9].

The aliphatic carbon-hydrogen stretching vibrations appear as medium to strong absorptions in the 2866-2958 wavenumbers region [1]. These bands correspond to the methyl and methylene groups present in the pentyl chain attached to the ketone [8]. The multiple peaks in this region reflect the various carbon-hydrogen environments within the aliphatic portion of the molecule.

The amine hydrochloride functionality exhibits characteristic absorption bands between 2400-2800 wavenumbers [1]. These broad, medium-intensity absorptions result from the nitrogen-hydrogen stretching vibrations of the protonated pyrrolidine ring [8] [9]. The breadth and position of these bands are diagnostic for secondary amine hydrochloride salts and distinguish them from primary amines or free secondary amines.

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumbers region as medium-intensity absorptions [8]. These bands confirm the presence of the phenyl ring and complement the carbonyl absorption in establishing the aromatic ketone structure. The relatively weak intensity of these absorptions compared to the carbonyl stretch is typical for aromatic compounds.

The deuterated pyrrolidine ring exhibits modified vibrational characteristics compared to the protiated analog [10]. Carbon-deuterium stretching vibrations typically appear at lower frequencies than carbon-hydrogen stretches due to the increased mass of deuterium. However, the deuterium-specific absorptions are often overlapped by other vibrational modes and may not be clearly resolved as distinct bands.

Additional spectral features include aromatic carbon-carbon stretching vibrations around 1600-1475 wavenumbers and carbon-nitrogen stretching absorptions in the 1250-1000 wavenumbers region [9]. These absorptions provide supporting evidence for the molecular structure but are generally less diagnostic than the primary functional group absorptions.

X-Ray Diffraction Studies of Crystalline Properties

X-ray diffraction analysis provides comprehensive characterization of the crystalline properties of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) [11] [12]. The compound crystallizes in a monoclinic crystal system, consistent with other pyrrolidinophenone hydrochloride salts [13] [12].

The crystal structure of the related non-deuterated alpha-Pyrrolidinopentiophenone hydrochloride reveals important structural features that are applicable to the deuterated analog [12]. The compound crystallizes as a hydrated salt with the systematic name 1-(1-oxo-1-phenylpentan-2-yl)pyrrolidin-1-ium chloride monohydrate [11] [12]. The propyl chain adopts a conformation nearly perpendicular to both the phenyl ring and the carbonyl group [12].

The hydrogen bonding scheme in the crystal structure involves the quaternary nitrogen atom, the chloride anion, and water molecules when present [12]. These intermolecular interactions result in the formation of centrosymmetric dimers, which contribute to the overall crystal packing stability [12]. The presence of water molecules creates a characteristic "corral" structure where water molecules and chloride ions are confined within hydrogen-bonded frameworks [11].

For the deuterated compound, the substitution of hydrogen atoms with deuterium in the pyrrolidine ring may influence the crystal packing through altered intermolecular interactions [10]. Deuterium atoms form slightly stronger hydrogen bonds compared to protium, potentially affecting the crystal lattice parameters and thermal stability.

Powder diffraction patterns provide fingerprint identification of the crystalline phase [14]. The technique enables the determination of unit cell parameters, crystallite size, and phase purity [15]. For alpha-Pyrrolidinopentiophenone-d8 (hydrochloride), characteristic diffraction peaks appear at specific two-theta angles that correspond to the monoclinic crystal system [16].

The crystallite size can be determined using the Scherrer equation, which relates the peak broadening to the average crystallite dimensions [15]. Typical crystallite sizes for pharmaceutical compounds range from 20-100 nanometers, depending on the crystallization conditions and thermal history [15].

Lattice parameters derived from powder diffraction data provide quantitative measures of the crystal structure [15]. The unit cell dimensions, including lattice constants and angles, characterize the three-dimensional arrangement of molecules within the crystal [16]. These parameters are essential for understanding the solid-state properties and polymorphic behavior of the compound.